1,4-Bis-Boc-1,4,7-triazaheptane

Regioselective Protection Nucleophilic Reactivity Linker Chemistry

1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8) is a regiospecifically protected derivative of diethylenetriamine, featuring two tert-butyloxycarbonyl (Boc) groups on the terminal (N1 and N4) amines, leaving a single primary amine (N7) free. With a molecular formula of C14H29N3O4 and a molecular weight of 303.40 g/mol, it serves as a critical intermediate in the synthesis of bifunctional chelators, PROTAC linkers, and other complex molecules where sequential amine reactivity is required.

Molecular Formula C14H29N3O4
Molecular Weight 303.40 g/mol
CAS No. 120131-72-8
Cat. No. B111357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis-Boc-1,4,7-triazaheptane
CAS120131-72-8
Molecular FormulaC14H29N3O4
Molecular Weight303.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C
InChIInChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18)
InChIKeyHGNOQXYYSVIUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8): Procurement Guide for a Regiospecific Triamine Building Block


1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8) is a regiospecifically protected derivative of diethylenetriamine, featuring two tert-butyloxycarbonyl (Boc) groups on the terminal (N1 and N4) amines, leaving a single primary amine (N7) free [1]. With a molecular formula of C14H29N3O4 and a molecular weight of 303.40 g/mol, it serves as a critical intermediate in the synthesis of bifunctional chelators, PROTAC linkers, and other complex molecules where sequential amine reactivity is required .

Why 1,4-Bis-Boc-1,4,7-triazaheptane Cannot Be Replaced by Its 1,7-Regioisomer or Other Linkers


The value of 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8) is predicated on its regiospecific protection pattern. Substituting it with its closest analog, 1,7-Bis-Boc-1,4,7-triazaheptane (CAS 117499-16-8), results in a fundamental change in the exposed amine's nucleophilicity (primary vs. secondary) and steric environment, which critically alters reaction kinetics, selectivity in subsequent conjugation steps, and the structural geometry of the final product . This structural distinction is non-interchangeable for applications demanding a terminal primary amine for initial functionalization, such as in the synthesis of specific bifunctional chelators or PROTACs where linker attachment orientation is crucial [1].

Quantitative Differentiation of 1,4-Bis-Boc-1,4,7-triazaheptane from Its Closest Analogs


Free Amine Reactivity: Primary vs. Secondary Amine Nucleophilicity

The defining chemical feature of 1,4-Bis-Boc-1,4,7-triazaheptane is the presence of a single free primary amine, in contrast to the single free secondary amine present on the 1,7-regioisomer (CAS 117499-16-8) . This structural difference directly impacts nucleophilic reactivity. Primary amines are generally more reactive than secondary amines in acylations and reductive aminations, offering faster and more complete initial functionalization. Quantitative comparison of percentage yield is challenging without direct head-to-head studies under identical conditions; however, the synthesis of the 1,7-isomer is reported with a 96% yield in its final purification step, setting a high benchmark for process efficiency that the 1,4-isomer must meet or exceed for specific applications [1].

Regioselective Protection Nucleophilic Reactivity Linker Chemistry

Regiospecific Application: Bifunctional Chelator vs. PROTAC Linker Design

The application of these two isomers is divergent and non-overlapping. The 1,7-isomer is explicitly described as an alkyl/ether-based PROTAC linker, suitable for connecting an E3 ligase ligand to a target protein ligand [1]. Conversely, 1,4-bis-Boc-1,4,7-triazaheptane is predominantly utilized as a protected intermediate in the synthesis of bifunctional chelators for radiopharmaceuticals, where the primary amine is first modified to attach a targeting vector, followed by deprotection and chelator construction . This distinction is qualitative but absolute: choosing the wrong regioisomer leads to a structurally different final conjugate, which can be an inactive or off-target molecule. The 1,4-isomer's purity, available at 98% with a melting point of 81-83°C, is critical for ensuring the fidelity of these multi-step syntheses .

Drug Conjugation PROTAC Linker Bifunctional Chelator

Purity and Physical Form: A Vendor Specification Benchmark

For procurement and experimental reproducibility, vendor specifications provide a critical benchmark. 1,4-Bis-Boc-1,4,7-triazaheptane is commercially available as a solid with a specified minimum purity of 98% and a defined melting point of 81-83°C, ensuring ease of handling and accurate stoichiometric calculations . This contrasts with the 1,7-isomer, which is often supplied as an oil, complicating handling and requiring more rigorous analytical confirmation before use . The solid form of the 1,4-isomer simplifies storage, dispensing, and large-scale reaction setup, reducing the risk of purity degradation from repeated thawing or solvent evaporation.

Procurement Quality Control Material Specifications Solid-Phase Handling

Definitive Application Scenarios for 1,4-Bis-Boc-1,4,7-triazaheptane Selection


Synthesis of Bifunctional Chelators for Radiopharmaceuticals

The 1,4-isomer is the established precursor for constructing bifunctional chelators where a primary amine is used to first attach a targeting vector (e.g., a monoclonal antibody), followed by Boc deprotection to reveal the secondary amines for metal complexation . Its high purity (98%) and solid form ensure precise stoichiometry, which is critical for minimizing batch-to-batch variability in GMP-like radiopharmaceutical production environments.

Development of Heterobifunctional Linkers for ADCs or PROTACs

For complex linker systems where orthogonal reactivity is needed, the free primary amine can be selectively functionalized with a first payload or ligand under mild conditions, preserving the Boc-protected secondary amines for later steps . This selectivity is absent in the 1,7-isomer, making the 1,4-isomer the preferred choice for this synthetic strategy.

Solid-Phase Peptide Synthesis (SPPS) with an Orthogonally Protected Scaffold

In SPPS, the introduction of a branched triamine scaffold requires absolute control over amine reactivity. The 1,4-Bis-Boc-1,4,7-triazaheptane's primary amine can be loaded onto a resin via its primary amine, while the Boc groups remain stable to the coupling conditions. This allows for the subsequent stepwise construction of branched peptides, a strategy that is not feasible with the secondary amine of the 1,7-isomer due to its lower nucleophilicity for initial attachment [1].

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